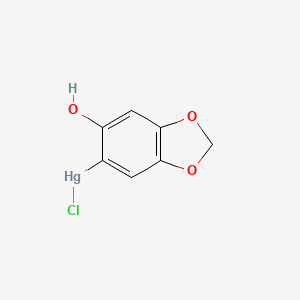
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- is a chemical compound that features a mercury atom bonded to a chloro group and a 6-hydroxy-1,3-benzodioxol-5-yl moiety.
Méthodes De Préparation
The synthesis of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- typically involves the reaction of 6-hydroxy-1,3-benzodioxole with a mercury(II) chloride reagent under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, affecting their function and activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- can be compared with other mercury-containing compounds such as:
Mercury(II) chloride: A simple mercury compound with different reactivity and applications.
Mercury(II) acetate: Another mercury compound used in organic synthesis.
Mercury(II) nitrate: Known for its use in analytical chemistry. The uniqueness of Mercury, chloro(6-hydroxy-1,3-benzodioxol-5-yl)- lies in its specific structure and the presence of the 6-hydroxy-1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61080-20-4 |
|---|---|
Formule moléculaire |
C7H5ClHgO3 |
Poids moléculaire |
373.16 g/mol |
Nom IUPAC |
chloro-(6-hydroxy-1,3-benzodioxol-5-yl)mercury |
InChI |
InChI=1S/C7H5O3.ClH.Hg/c8-5-1-2-6-7(3-5)10-4-9-6;;/h2-3,8H,4H2;1H;/q;;+1/p-1 |
Clé InChI |
BSDNXLAEDIWENC-UHFFFAOYSA-M |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)O)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)

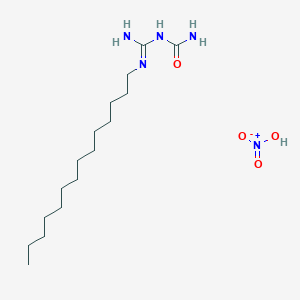


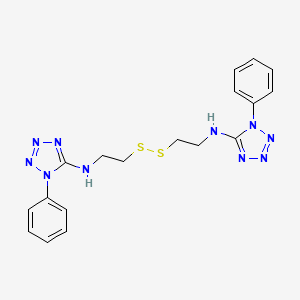
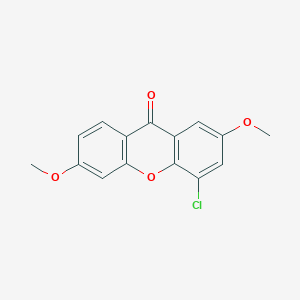
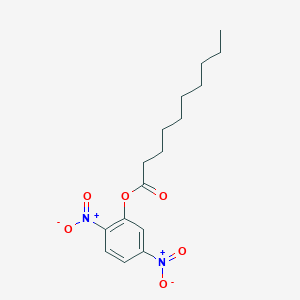
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
